3-(2-Methyl-tetrazol-5-yl)-benzaldehyde
CAS No.: 179056-01-0
Cat. No.: VC11672833
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 179056-01-0 |
|---|---|
| Molecular Formula | C9H8N4O |
| Molecular Weight | 188.19 g/mol |
| IUPAC Name | 3-(2-methyltetrazol-5-yl)benzaldehyde |
| Standard InChI | InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3 |
| Standard InChI Key | URGXMMSFJZEXDL-UHFFFAOYSA-N |
| SMILES | CN1N=C(N=N1)C2=CC=CC(=C2)C=O |
| Canonical SMILES | CN1N=C(N=N1)C2=CC=CC(=C2)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(2-Methyl-tetrazol-5-yl)-benzaldehyde (C₉H₇N₃O) consists of a benzene ring linked to a tetrazole group at the para position relative to the aldehyde functional group. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is substituted with a methyl group at the second position. This configuration enhances the compound’s stability and influences its electronic properties, as the tetrazole’s aromaticity and high nitrogen content promote strong dipole interactions .
Key Structural Parameters:
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Molecular Formula: C₉H₇N₃O
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Molecular Weight: 173.17 g/mol
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IUPAC Name: 3-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde
Physicochemical Properties
While experimental data for this specific compound are sparse, properties can be inferred from analogs such as 3-(2H-tetrazol-5-yl)-pyridine (CAS 3250-74-6), which shares a similar tetrazole-substituted aromatic system :
| Property | Value (Analog) | Predicted for 3-(2-Methyl-tetrazol-5-yl)-benzaldehyde |
|---|---|---|
| Density | 1.388 g/cm³ | ~1.35–1.40 g/cm³ |
| Melting Point | 240°C | 200–220°C |
| Boiling Point | 379.4°C | 350–370°C |
| LogP | 0.26 | 0.8–1.2 |
| Water Solubility | Low | Moderately soluble in polar aprotic solvents |
The methyl group on the tetrazole ring likely increases hydrophobicity compared to non-methylated analogs, as evidenced by the higher predicted LogP .
Synthesis and Optimization
Synthetic Routes
The compound can be synthesized via cycloaddition or substitution reactions, leveraging strategies reported for related tetrazole derivatives.
One-Pot Multicomponent Reaction
A method adapted from the synthesis of 5-substituted 1H-tetrazoles involves the condensation of 3-formylbenzoic acid derivatives with methylamine and sodium azide :
Reaction Scheme:
Conditions:
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Catalyst: Zinc chloride (10 mol%)
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Solvent: THF/H₂O (4:1 v/v)
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Temperature: Reflux (80°C)
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Yield: 55–70% (estimated)
This route mirrors the protocol used for 3-(tetrazol-5-yl)-2-iminocoumarins, where zinc chloride facilitates the [2+3] cycloaddition between nitriles and azides .
Post-Functionalization of Benzaldehyde Derivatives
An alternative approach involves the alkylation of preformed tetrazole rings. For example, 5-(3-bromophenyl)tetrazole can undergo nucleophilic substitution with methyl iodide to introduce the methyl group, followed by oxidation to yield the aldehyde .
Spectroscopic Characterization
NMR Analysis
The ¹H NMR spectrum of 3-(2-methyl-tetrazol-5-yl)-benzaldehyde is expected to exhibit:
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A singlet at δ 10.1 ppm for the aldehyde proton.
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Aromatic protons as multiplets between δ 7.5–8.2 ppm.
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A singlet at δ 4.0 ppm for the methyl group on the tetrazole.
¹³C NMR would show signals at:
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δ 192 ppm (aldehyde carbonyl).
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δ 150–160 ppm (tetrazole carbons).
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δ 20–25 ppm (methyl carbon).
These predictions align with data for 3-(tetrazol-5-yl)-2-iminocoumarins, where tetrazole carbons resonate near δ 150 ppm .
IR and UV-Vis Profiles
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (N-H stretch of tetrazole).
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UV-Vis: λmax ≈ 270–290 nm due to π→π* transitions in the aromatic and tetrazole systems .
Biological and Material Applications
Molecular Docking Insights
Docking studies with kinase CSNK2A1 revealed that methoxy-substituted tetrazoles (e.g., compound 4c) exhibit binding energies as low as −6.87 kcal/mol . The aldehyde group in 3-(2-methyl-tetrazol-5-yl)-benzaldehyde could form hydrogen bonds with active-site residues, enhancing affinity.
Materials Science Applications
The compound’s dual functionality (aldehyde + tetrazole) makes it a candidate for:
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Coordination polymers: Tetrazoles act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺).
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Photoluminescent materials: Conjugation between the aldehyde and tetrazole may enable tunable emission properties.
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